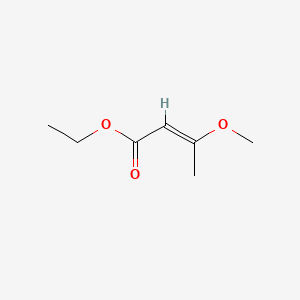
Ethyl 3-methoxy-2-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-methoxybut-2-enoate: is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. Ethyl 3-methoxybut-2-enoate is an α,β-unsaturated carboxylic ester, which means it has a carbon-carbon double bond conjugated with a carbonyl group. This structural feature imparts unique chemical reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 3-methoxybut-2-enoate can be synthesized through various methods. One common method involves the reaction of ethyl acetoacetate with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an enolate intermediate, which then undergoes alkylation with methanol to yield the desired ester.
Industrial Production Methods: In an industrial setting, the production of ethyl 3-methoxybut-2-enoate typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and solvents is carefully controlled to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-methoxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and ethers.
Aplicaciones Científicas De Investigación
Ethyl 3-methoxybut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 3-methoxybut-2-enoate involves its interaction with various molecular targets. The α,β-unsaturated ester moiety allows the compound to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the double bond. This reactivity is exploited in various synthetic transformations and biological interactions.
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds: Ethyl 3-methoxybut-2-enoate can be compared with other α,β-unsaturated esters such as:
Ethyl acrylate: Similar in structure but lacks the methoxy group.
Methyl methacrylate: Contains a methyl group instead of an ethyl group.
Ethyl crotonate: Similar structure but with a different alkoxy group.
Uniqueness: The presence of the methoxy group in ethyl 3-methoxybut-2-enoate imparts unique reactivity and properties, making it distinct from other similar compounds
Conclusion
Ethyl 3-methoxybut-2-enoate is a versatile compound with significant importance in various fields of research and industry. Its unique structure and reactivity make it a valuable building block in organic synthesis and a subject of ongoing scientific investigation.
Propiedades
Número CAS |
22157-27-3 |
|---|---|
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
ethyl (E)-3-methoxybut-2-enoate |
InChI |
InChI=1S/C7H12O3/c1-4-10-7(8)5-6(2)9-3/h5H,4H2,1-3H3/b6-5+ |
Clave InChI |
LAPXQIPANPGXCP-AATRIKPKSA-N |
SMILES isomérico |
CCOC(=O)/C=C(\C)/OC |
SMILES canónico |
CCOC(=O)C=C(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















